molecular formula C11H15N5O5 B023628 2'-C-methylguanosine CAS No. 374750-30-8

2'-C-methylguanosine

Cat. No.: B023628
CAS No.: 374750-30-8
M. Wt: 297.27 g/mol
InChI Key: NVKAMPJSWMHVDK-GITKWUPZSA-N
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Description

2’-C-Methylguanosine is a modified nucleoside derived from guanosine, characterized by the addition of a methyl group at the 2’-position of the ribose moiety. This compound has the empirical formula C11H15N5O5 and a molecular weight of 297.27 g/mol . It is a white solid, stable to light, and soluble in water . In biological systems, 2’-C-methylguanosine is widely used as a component of RNA nucleotides .

Biochemical Analysis

Biochemical Properties

2’-C-methylguanosine is a potent and specific RNA-dependent RNA polymerase NS5B inhibitor of the hepatitis C virus (HCV) . It interacts with various enzymes and proteins, including RNA polymerases, to exert its effects . The nature of these interactions is complex and involves both binding and inhibition activities .

Cellular Effects

In cellular processes, 2’-C-methylguanosine has been shown to have significant effects. It has been found to reduce transcription of certain genes at cytotoxic concentrations . It also influences cell function by altering the stability and translation of cytoplasmic mRNAs .

Molecular Mechanism

The molecular mechanism of action of 2’-C-methylguanosine involves its incorporation into mitochondrial RNA, inhibiting transcriptional activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-C-methylguanosine have been observed over time. It has been found to be stable in various conditions, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’-C-methylguanosine vary with different dosages in animal models. While specific threshold effects have not been reported, it has been found to be safe in animal studies, with no observable adverse effects on mouse liver or kidney function at the studied doses .

Metabolic Pathways

2’-C-methylguanosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways it is involved in is currently limited.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-C-methylguanosine is not well defined. It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-methylguanosine involves the methylation of guanosine at the 2’-position. One common method includes the use of diazomethane as a methylating agent in the presence of tin(II) chloride . The reaction typically proceeds under mild conditions to avoid degradation of the nucleoside.

Industrial Production Methods: Industrial production of 2’-C-methylguanosine often employs large-scale methylation reactions followed by purification steps such as crystallization and chromatography to achieve high purity. The use of automated synthesis equipment and stringent quality control measures ensures consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2’-C-Methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated, oxidized, and substituted derivatives of 2’-C-methylguanosine .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAMPJSWMHVDK-GITKWUPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333335
Record name 2'-C-methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374750-30-8
Record name 2′-C-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374750-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-C-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-C-methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, 2'-C-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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